molecular formula C35H43KN6O7S2 B14769643 Sulfo-Cyanine5 azide

Sulfo-Cyanine5 azide

Cat. No.: B14769643
M. Wt: 763.0 g/mol
InChI Key: OUOBEWSMOOZRDW-UHFFFAOYSA-M
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Description

diSulfo-Cy3 azide is a water-soluble dye containing an azide group, which enables Click Chemistry. The absorbance and emission of the dye are identical to Cy3 fluorophore. This reagent is designed for the labeling of sensitive molecules such as proteins, and even intact biological objects in water phase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diSulfo-Cy3 azide involves the incorporation of sulfonated Cy3 into the azide group. The preparation of PEG azide derivative, for instance, involves the reaction of MeO-PEG(2000)-OH with chlorosulfonyl isocyanate in dichloromethane at room temperature . This method can be adapted for the synthesis of diSulfo-Cy3 azide by using appropriate starting materials and reaction conditions.

Industrial Production Methods

Industrial production of diSulfo-Cy3 azide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product with the desired specifications .

Mechanism of Action

The mechanism of action of diSulfo-Cy3 azide involves its ability to form stable triazole linkages through Click Chemistry. The azide group reacts with alkynes in the presence of a copper catalyst to form triazole rings, which are highly stable and fluorescent. This property makes diSulfo-Cy3 azide an ideal reagent for labeling and detecting various molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to diSulfo-Cy3 azide include:

Uniqueness

diSulfo-Cy3 azide is unique due to its high water solubility, bright fluorescence, and stability under various conditions. Its ability to participate in Click Chemistry reactions makes it a versatile tool for labeling and detecting a wide range of molecules .

Properties

Molecular Formula

C35H43KN6O7S2

Molecular Weight

763.0 g/mol

IUPAC Name

potassium;1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate

InChI

InChI=1S/C35H44N6O7S2.K/c1-34(2)27-23-25(49(43,44)45)16-18-29(27)40(5)31(34)13-8-6-9-14-32-35(3,4)28-24-26(50(46,47)48)17-19-30(28)41(32)22-11-7-10-15-33(42)37-20-12-21-38-39-36;/h6,8-9,13-14,16-19,23-24H,7,10-12,15,20-22H2,1-5H3,(H2-,37,42,43,44,45,46,47,48);/q;+1/p-1

InChI Key

OUOBEWSMOOZRDW-UHFFFAOYSA-M

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCCN=[N+]=[N-])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+]

Origin of Product

United States

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